REACTION_CXSMILES
|
[C:1]([C:3]1[C:11]2[C:6](=[CH:7][N:8]=[CH:9][CH:10]=2)[N:5]([CH2:12][C:13]([O:15]C(C)(C)C)=[O:14])[N:4]=1)#[N:2].C(O)(C(F)(F)F)=[O:21]>>[C:1]([C:3]1[C:11]2[C:6](=[CH:7][N:8]=[CH:9][CH:10]=2)[N:5]([CH2:12][C:13]([OH:15])=[O:14])[N:4]=1)(=[O:21])[NH2:2]
|
Name
|
|
Quantity
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663 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NN(C2=CN=CC=C21)CC(=O)OC(C)(C)C
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Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
irradiation at 140° C. for 90 min
|
Duration
|
90 min
|
Type
|
CONCENTRATION
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Details
|
The reaction mixture was concentrated in vacuo
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Type
|
CUSTOM
|
Details
|
volatiles were removed again in vacuo
|
Type
|
CUSTOM
|
Details
|
0.23 min.
|
Duration
|
0.23 min
|
Name
|
|
Type
|
|
Smiles
|
C(N)(=O)C1=NN(C2=CN=CC=C21)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |